3-Amino-5-(morpholinocarbonyl)phenylboronic acid
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Overview
Description
3-Amino-5-(morpholinocarbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H15BN2O4 and a molecular weight of 250.06 g/mol . This compound is characterized by the presence of an amino group, a morpholinocarbonyl group, and a phenylboronic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(morpholinocarbonyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Moiety: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the amino and morpholinocarbonyl groups.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or through direct amination reactions.
Morpholinocarbonyl Group Addition: This step involves the reaction of the intermediate compound with morpholine and a carbonyl source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(morpholinocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles for substitution reactions.
Major Products Formed
Boronic Esters: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Phenylboronic Acids: Formed from substitution reactions.
Scientific Research Applications
3-Amino-5-(morpholinocarbonyl)phenylboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(morpholinocarbonyl)phenylboronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to active sites of enzymes, particularly those with serine or threonine residues, forming reversible covalent bonds.
Pathways Involved: It can inhibit enzyme activity by blocking substrate access or by altering the enzyme’s conformation, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the amino and morpholinocarbonyl groups, making it less versatile in certain applications.
Aminophenylboronic Acid: Contains an amino group but lacks the morpholinocarbonyl group, limiting its use in specific reactions.
Morpholinocarbonylphenylboronic Acid: Contains the morpholinocarbonyl group but lacks the amino group, affecting its reactivity.
Uniqueness
3-Amino-5-(morpholinocarbonyl)phenylboronic acid is unique due to the presence of both the amino and morpholinocarbonyl groups, which enhance its reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
[3-amino-5-(morpholine-4-carbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXOOFBRAGWZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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